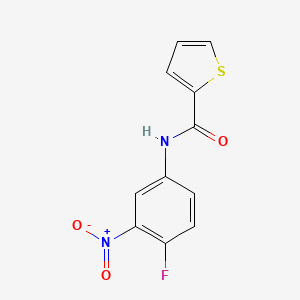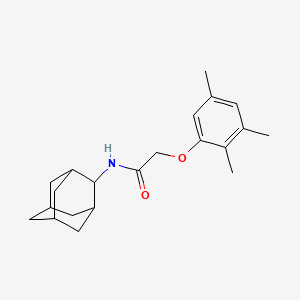
2-(4-morpholinylmethyl)-4-nitrophenol
説明
2-(4-morpholinylmethyl)-4-nitrophenol, commonly known as NMMP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. NMMP is a yellow crystalline powder that is soluble in water and organic solvents. It is a nitrophenol derivative that contains a morpholine ring, which makes it a unique compound for research purposes.
科学的研究の応用
Environmental Impact and Treatment : Nitrophenols, including compounds similar to 2-(4-morpholinylmethyl)-4-nitrophenol, are used in manufacturing explosives, pharmaceuticals, pesticides, and dyes. They are recognized as environmental contaminants. Studies have explored the toxic effects of nitrophenols on anaerobic systems, such as methanogenic systems, which are crucial for waste treatment. Nitrophenols have been shown to inhibit these systems, but some can be removed through biological degradation (Haghighi Podeh, Bhattacharya, & Qu, 1995); (Uberoi & Bhattacharya, 1997).
Catalytic Reduction and Nanocatalysis : Research has shown that nitrophenols, including 4-nitrophenol and 2-nitrophenol, can be reduced catalytically using various nanocatalytic systems. This process is important for the removal of hazardous dyes from water. Different nanomaterials, including polymeric material-supported monometallic nanoparticles, have been studied for their efficiency in catalytic reduction (Din et al., 2020).
Photocatalytic Activity and Environmental Remediation : Studies have also explored the use of nanomaterials, such as Ag2O-ZnO composite nanocones, for the electrochemical detection and photodegradation of 4-nitrophenol in water. This indicates the potential for using advanced materials for the detection and removal of nitrophenols from environmental samples (Chakraborty et al., 2021).
Chemical Interactions and Molecular Studies : The complex formation and interactions of compounds related to this compound, such as morpholine–4-nitrophenol, have been investigated. These studies contribute to understanding the molecular behavior and potential applications of such compounds in various chemical processes (Muralidharan et al., 2012).
Analytical Methodologies : There is ongoing research to develop sensitive and efficient methods for detecting and quantifying nitrophenols. For instance, a study proposed an ion-pair HPLC method for the simultaneous determination of 4-nitrophenol and its glucuronide and sulfate conjugates, which are important for understanding the metabolic profile of these compounds (Almási, Fischer, & Perjési, 2006).
特性
IUPAC Name |
2-(morpholin-4-ylmethyl)-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-11-2-1-10(13(15)16)7-9(11)8-12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQJAMUJPVTFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902116 | |
| Record name | NoName_1329 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)
![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)
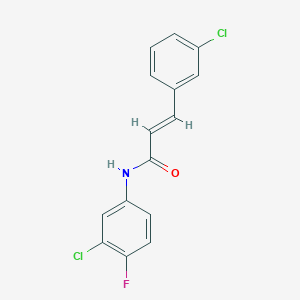
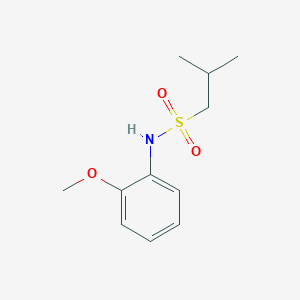
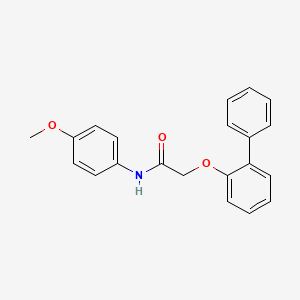

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)
![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)
